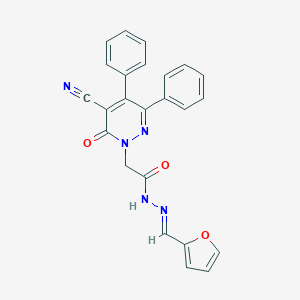![molecular formula C17H14N4O2S2 B293101 2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B293101.png)
2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenothiazine and has been synthesized using a specific method. The purpose of
Wirkmechanismus
The mechanism of action of 2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral activities by disrupting the cell membrane of microorganisms. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments include its broad-spectrum antimicrobial activity, its potential use in cancer therapy, and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One direction is to further explore its potential use in cancer therapy and to develop more effective cancer treatments. Another direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.
Synthesemethoden
The synthesis of 2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process. First, 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2-thiol is synthesized by reacting 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride and sodium sulfide. This intermediate is then reacted with chloroacetic acid in the presence of triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
Molekularformel |
C17H14N4O2S2 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2-[[5-(phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H14N4O2S2/c18-15(22)10-24-17-20-19-16(23-17)9-21-11-5-1-3-7-13(11)25-14-8-4-2-6-12(14)21/h1-8H,9-10H2,(H2,18,22) |
InChI-Schlüssel |
WLPDYFYCFHRJER-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NN=C(O4)SCC(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NN=C(O4)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B293018.png)
![2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293020.png)
![13-[2-(4-Chlorophenyl)-2-oxoethoxy]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),13,15-heptaen-9-one](/img/structure/B293022.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293024.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293025.png)
![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293026.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293030.png)
![6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B293032.png)
![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide](/img/structure/B293036.png)

![[3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone](/img/structure/B293039.png)
![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293041.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293042.png)